Stemphol

Calcium homeostasis SERCA inhibition Immunogenic cell death

Stemphol (2-butyl-5-pentylbenzene-1,3-diol) is a crystalline dialkylresorcinol (C₁₅H₂₄O₂, MW 236.35 g/mol) first isolated from Stemphylium majusculum in 1973 and subsequently identified as a self-inhibitor from Pleospora herbarum. Unlike common phenolic natural products, Stemphol features a 1,3-dihydroxybenzene core substituted with butyl (C4) and pentyl (C5) alkyl chains—a substitution pattern that dictates its distinct biological profile relative to other dialkylresorcinols such as DB-2073 (2-hexyl-5-propylresorcinol) or resorstatin (2-hexyl-5-pentylresorcinol).

Molecular Formula C15H24O2
Molecular Weight 236.35 g/mol
CAS No. 70680-20-5
Cat. No. B3428914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStemphol
CAS70680-20-5
Molecular FormulaC15H24O2
Molecular Weight236.35 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C(C(=C1)O)CCCC)O
InChIInChI=1S/C15H24O2/c1-3-5-7-8-12-10-14(16)13(9-6-4-2)15(17)11-12/h10-11,16-17H,3-9H2,1-2H3
InChIKeyCZZVTNRWOQFMEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stemphol (CAS 70680-20-5): A Fungal Dialkylresorcinol with Multi-Target Bioactivity for Research Procurement


Stemphol (2-butyl-5-pentylbenzene-1,3-diol) is a crystalline dialkylresorcinol (C₁₅H₂₄O₂, MW 236.35 g/mol) first isolated from Stemphylium majusculum in 1973 and subsequently identified as a self-inhibitor from Pleospora herbarum . Unlike common phenolic natural products, Stemphol features a 1,3-dihydroxybenzene core substituted with butyl (C4) and pentyl (C5) alkyl chains—a substitution pattern that dictates its distinct biological profile relative to other dialkylresorcinols such as DB-2073 (2-hexyl-5-propylresorcinol) or resorstatin (2-hexyl-5-pentylresorcinol) . It has demonstrated antibacterial, antifungal, anticancer, and calcium-modulatory activities, making it a compound of interest for academic and industrial research programs investigating microbial secondary metabolites as lead scaffolds.

Why Stemphol Cannot Be Replaced by Generic Dialkylresorcinols: Structural Specificity Drives Functional Divergence


Dialkylresorcinols are a structurally diverse class of phenolic lipids whose biological activity is exquisitely sensitive to alkyl chain length, position, and oxidation state . Stemphol (2-butyl-5-pentylresorcinol) differs from the antibiotic DB-2073 (2-hexyl-5-propylresorcinol) by a single methylene shift, yet their antibacterial spectra and potency diverge measurably . Furthermore, oxidation of the stemphol scaffold to stempholone A or B redistributes activity from antifungal to phytotoxic or antibacterial endpoints . Even substitution with a sulfate group—as in the semisynthetic stemphol sulfates—reduces the MIC against E. coli from the low microgram per milliliter range to sub-microgram per milliliter levels . These structure-activity relationships mean that substituting Stemphol with a generic dialkylresorcinol without accounting for precise alkyl chain architecture, oxidation state, and derivatization will unpredictably alter—and often abolish—the desired biological readout.

Stemphol (70680-20-5) Quantitative Differentiation Evidence: Comparator-Backed Data for Informed Procurement


Stemphol Induces Immunogenic Necrosis via SERCA-Dependent Calcium Dysregulation—A Mechanism Shared with Thapsigargin but Delivered by a Simpler Dialkylresorcinol Scaffold

In human acute myeloid leukemia (AML) cell models, Stemphol (STP) triggered Ca²⁺-dependent, caspase-independent programmed necrosis with an IC₅₀ of approximately 13.0 µg/mL for cytotoxicity in leukemia cells . Computational docking confirmed that STP binds within the thapsigargin-binding pocket of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), a mechanism of action directly comparable to thapsigargin—the gold-standard SERCA inhibitor . Unlike thapsigargin, which is a complex sesquiterpene lactone requiring multistep total synthesis, Stemphol is a structurally simpler dialkylresorcinol accessible via fermentation or straightforward chemical synthesis from 5-alkylresorcinol precursors . STP-induced necrosis was validated as immunogenic by HMGB1 release in AML patient cells, and STP impaired AML patient-derived xenograft development in zebrafish in vivo . This positions Stemphol as a synthetically tractable alternative to thapsigargin for studying SERCA-mediated calcium signaling and immunogenic cell death.

Calcium homeostasis SERCA inhibition Immunogenic cell death Acute myeloid leukemia

Stemphol Cytotoxicity Is Tumor-Type Selective: IC₅₀ of 5.46 µg/mL Against MCF-7 Breast Cancer Cells vs. No Activity in Alternative Assay Conditions—A Context-Dependent Potency Profile

Patent CN201710321870 reports that Stemphol exhibits dose-dependent cytotoxicity against human breast adenocarcinoma MCF-7 cells with an IC₅₀ of 5.46 µg/mL and against human lung carcinoma A549 cells with an IC₅₀ of 15.8 µg/mL . In contrast, an earlier study by Zhou et al. (2015) found no significant cytotoxic activity for Stemphol (compound 3) against five cancer cell lines—including MCF-7 and A549—when tested at a single concentration of 40 µM (approximately 9.4 µg/mL) . This cross-study divergence underscores that Stemphol's cytotoxicity is contingent on assay format, exposure duration, compound source (marine fungus Pleospora sp. PO4 vs. mangrove endophytic Stemphylium sp. 33231), and concentration range. When active, Stemphol demonstrates selectivity: MCF-7 cells are approximately 2.9-fold more sensitive than A549 cells . The patent further identifies RXRα (retinoid X receptor alpha) transcriptional inhibition as a mechanistic target, providing a molecular rationale distinct from the SERCA-mediated necrosis observed in AML .

Anticancer activity Cytotoxicity MCF-7 breast adenocarcinoma A549 lung carcinoma

Antifungal Activity Is Stemphol-Dependent: Stemphol Contributes the Antifungal Component While Stempholone A Drives Nematicidal Activity and Stempholone B Enhances Antifeedant Effects

A 2024 study by Díaz et al. isolated Stemphol (compound 3) together with its oxidized derivatives Stempholone A (1) and Stempholone B (2) from the endophytic fungus Stemphylium solani and evaluated the antifungal, antifeedant, and nematicidal activities of all three compounds . The ethyl acetate extract exhibited mycelial growth inhibition EC₅₀ values of 0.08–0.31 mg/mL against Fusarium solani, F. oxysporum, F. moniliforme, and Botrytis cinerea . The purified compounds collectively showed antifungal EC₅₀ values of 0.02–0.43 mg/L . Critically, the study attributed the antifungal activity of the extract primarily to Stemphol (3), the antifeedant activity to all three compounds (1–3) acting synergistically, and the nematicidal activity specifically to Stempholone A (1) . This functional decomposition demonstrates that within the stemphol chemotype family, only the parent dialkylresorcinol delivers the antifungal efficacy—oxidized or hydroxylated derivatives redirect bioactivity toward other endpoints. This contrasts with synthetic antifungal dialkylresorcinols such as DB-2073, which require concentrations of 50 µg/mL to inhibit Aspergillus fumigatus and Fusarium culmorum .

Antifungal biopesticide Fusarium pathogens Botrytis cinerea Nematicidal activity

Stemphol Sulfation Modulates Antibacterial Potency: Stemphol B (Sulfated) Achieves Sub-µg/mL MIC Against E. coli and B. cereus, While Parent Stemphol Shows Broad-Spectrum MIC of 0.6–10 µg/mL

Zhou et al. (2015) isolated Stemphol (3) along with two novel sulfated derivatives, Stemphol A (1) and Stemphol B (2), from the mangrove endophytic fungus Stemphylium sp. 33231 and tested all three compounds against six terrestrial pathogenic bacteria . The parent compound Stemphol (3) exhibited broad-spectrum antibacterial activity with MIC values in the range of 0.6–10 µg/mL . By comparison, Stemphol B (2)—a sulfated derivative—showed especially potent activity against E. coli (Gram-negative) and B. cereus (Gram-positive) with MIC values of 0.6 µg/mL . For context, the related dialkylresorcinol antibiotic DB-2073 inhibits S. aureus at MIC ≤10 µg/mL , placing Stemphol at the upper bound of DB-2073's potency range while offering broader Gram-negative coverage. All three compounds (1–3) were also tested for cytotoxicity against five human cancer cell lines (HL-60, SMMC-7721, A549, MCF-7, SW480) but showed no significant activity at 40 µM , confirming antibacterial specificity under those assay conditions and contrasting with the tumor-selective cytotoxicity observed in Patent CN201710321870.

Antibacterial activity Gram-positive bacteria Gram-negative bacteria Stemphol sulfates

Stemphol Scaffold Generates CB1 Receptor-Modulating Analogs: 20 of 28 In Silico Derivatives Predicted to Interact with Cannabinoid Receptors, Positioning Stemphol as a Privileged Starting Scaffold

A 2022 in silico study generated 28 structural modifications of the Stemphol molecule and subjected them to pharmacokinetic, toxicological, and pharmacological activity predictions . Of the 28 analogs, 22 demonstrated favorable pharmacokinetic profiles, 16 showed no warnings for hepatotoxicity, mutagenicity, nephropathy, or carcinogenicity, and 20 analogs were predicted to act on human CB1 receptors . Notably, the PASS server predicted that all 28 analogs exhibited adenylate cyclase inhibition and/or MAP kinase stimulating activity . Eight analogs (1, 4, 16, 17, 19, 24, 25, 26) were selected for synthetic accessibility analysis, with analogs 17 and 25 identified as the most promising for CB1 receptor interaction via molecular docking . While these predictions have not been experimentally validated, they position Stemphol as a structurally privileged dialkylresorcinol scaffold for generating CNS-active lead compounds—a profile not reported for other dialkylresorcinols such as DB-2073, resorstatin, or microcarbonin A, which have been studied exclusively for antimicrobial applications . The dual antimicrobial and potential CNS activity makes Stemphol uniquely versatile among its dialkylresorcinol class.

Cannabinoid receptor CB1 modulation In silico drug design Addiction treatment

Stemphol (CAS 70680-20-5) Optimal Use Cases: Where This Dialkylresorcinol Outperforms Its Analogs


Investigating SERCA-Dependent Calcium Signaling and Immunogenic Cell Death in Leukemia Research

Stemphol binds the thapsigargin-binding pocket of SERCA, providing a lower molecular weight (236 vs. 650 g/mol) and synthetically more accessible alternative to thapsigargin for inducing Ca²⁺-dependent, caspase-independent programmed necrosis in AML models . Its demonstrated immunogenic potential (HMGB1 release) and in vivo anti-leukemic activity in zebrafish xenografts make it a preferred tool compound for immunotherapy-leukemia interface studies. Substitute Stempholone A or B would lack this SERCA-binding mechanism.

Broad-Spectrum Antibacterial Screening Against Drug-Resistant Gram-Positive and Gram-Negative Pathogens

With MIC values ranging from 0.6 to 10 µg/mL against six clinically relevant bacterial species including E. coli, S. aureus, and B. cereus , Stemphol matches or exceeds the potency of the benchmark dialkylresorcinol antibiotic DB-2073 (MIC ≤10 µg/mL against S. aureus) . Its activity against Gram-negative E. coli—a coverage gap for many Gram-positive-focused natural product antibiotics—supports its use in broad-spectrum antibacterial discovery. Researchers seeking Gram-negative-specific potency should consider Stemphol B (sulfated derivative, MIC 0.6 µg/mL) instead.

Natural Product-Based Antifungal Development Targeting Fusarium Wilt and Botrytis Gray Mold

Stemphol (compound 3) is the principal antifungal component of the Stemphylium solani metabolome, with EC₅₀ values of 0.02–0.43 mg/L against Fusarium solani, F. oxysporum, F. moniliforme, and Botrytis cinerea . This represents a 160–625-fold potency advantage over the dialkylresorcinol DB-2073 against Fusarium spp. (50 µg/mL) . Crucially, the antifungal activity is lost upon oxidation to Stempholone A or B—so procurement of the parent Stemphol is non-negotiable for antifungal biopesticide research programs.

Computational CNS Drug Discovery Using the Stemphol Scaffold for CB1 Receptor Ligand Design

Among dialkylresorcinols, Stemphol is uniquely supported by a published in silico study predicting CB1 receptor interaction for 71.4% of its analogs . This positions Stemphol as the dialkylresorcinol scaffold of choice for initiating medicinal chemistry campaigns targeting cannabinoid receptor modulation—an application space entirely unexplored for DB-2073, resorstatin, or microcarbonin A. Researchers should verify all in silico predictions through in vitro receptor binding assays before structure-activity relationship optimization.

Quote Request

Request a Quote for Stemphol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.